![molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9](/img/structure/B170257.png)
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
Descripción general
Descripción
“Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by its IUPAC name "methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate" .
Synthesis Analysis
There are several methods for synthesizing this compound. One approach involves a catalyst-free, mild one-pot, multicomponent synthetic strategy . Another method involves a chemoenzymatic strategy in six steps . A mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has also been described .Molecular Structure Analysis
The planar structure of the benzimidazole ring in this compound enables π-π stacking and π-π T-shaped interactions . The presence of the NH group could serve as a hydrogen bond donor as well as an acceptor site .Chemical Reactions Analysis
The cyclization reaction was successful for substrates with varying ring sizes at the right hand side of the scaffold . The size and nature of the ring at the right hand side of the molecule had little influence on the reaction outcome .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 47.6 Ų . The compound’s exact mass and monoisotopic mass are both 193.07389321 g/mol .Aplicaciones Científicas De Investigación
Methods of Application
Results: Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxic effects on certain cancer cell lines .
Pharmacology
Methods of Application
Results: Findings suggest that some derivatives may have favorable profiles for further drug development .
Biochemistry
Methods of Application
Results: The compound has been found to interact with specific targets, influencing signaling pathways involved in disease processes .
Materials Science
Methods of Application
Results: Some materials derived from this compound exhibit unique electrical or optical properties useful for device fabrication .
Chemistry
Methods of Application
Results: The versatility of the compound allows for the generation of a diverse array of molecules with tailored properties .
Biology
Methods of Application
Results: Certain derivatives have shown activity in modulating biological pathways, offering insights into potential treatments for various diseases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLKAYMSAGGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559549 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | |
CAS RN |
121591-81-9 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
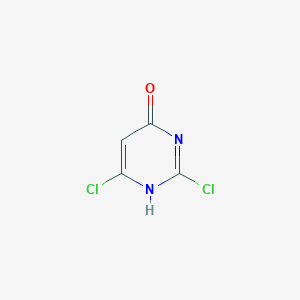
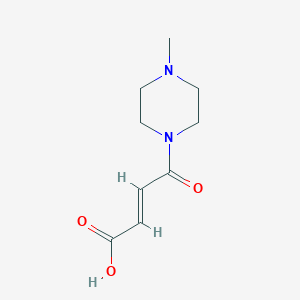
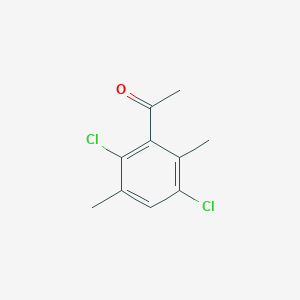
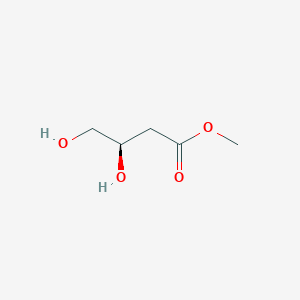

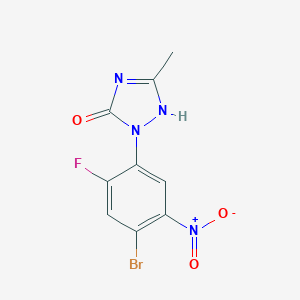
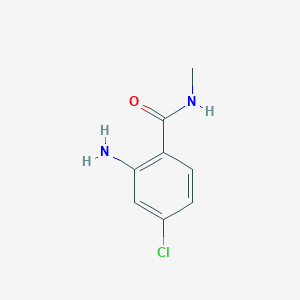
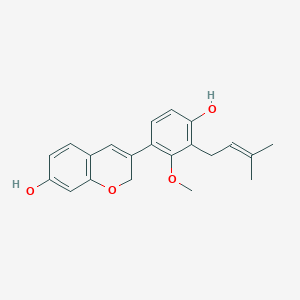
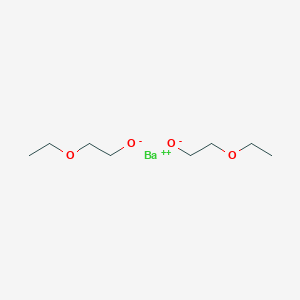

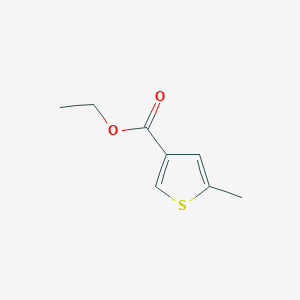

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)